molecular formula C20H22N4O3 B7088078 N-(8-methoxyquinolin-5-yl)-1-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide

N-(8-methoxyquinolin-5-yl)-1-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide

Cat. No.: B7088078
M. Wt: 366.4 g/mol
InChI Key: TZSWGGYNTPVTMZ-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-1-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(8-methoxyquinolin-5-yl)-1-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-24-12-15(18(23-24)13-7-10-27-11-8-13)20(25)22-16-5-6-17(26-2)19-14(16)4-3-9-21-19/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSWGGYNTPVTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCOCC2)C(=O)NC3=C4C=CC=NC4=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-1-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 8-methoxyquinoline, 1-methyl-3-(oxan-4-yl)pyrazole, and carboxamide derivatives. Common synthetic routes could involve:

    Step 1: Functionalization of 8-methoxyquinoline to introduce reactive groups.

    Step 2: Coupling reactions to attach the pyrazole ring.

    Step 3: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-1-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-1-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(8-methoxyquinolin-5-yl)-1-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide analogs: Compounds with slight modifications in the quinoline or pyrazole rings.

    Other Quinoline Derivatives: Such as chloroquine or quinine, known for their antimalarial properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

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